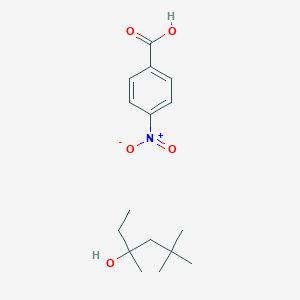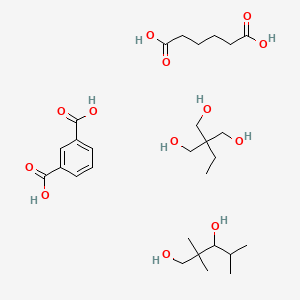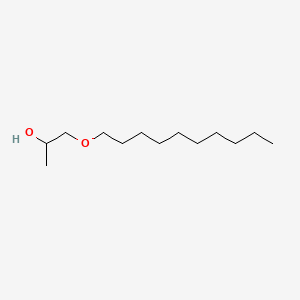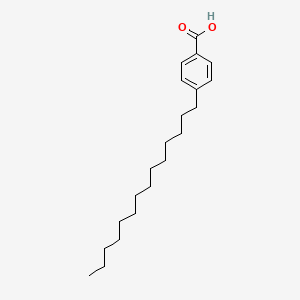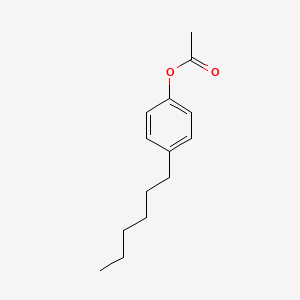
4-Hexylphenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hexylphenyl acetate is an organic compound with the molecular formula C14H20O2. It is an ester formed from the reaction of 4-hexylphenol and acetic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its structure consists of a phenyl ring substituted with a hexyl group and an acetate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Hexylphenyl acetate can be synthesized through the esterification reaction between 4-hexylphenol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction conditions involve heating the reactants under reflux to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions ensures the efficient production of the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hexylphenyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 4-hexylphenol and acetic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens or nitro compounds in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
Hydrolysis: 4-Hexylphenol and acetic acid.
Reduction: 4-Hexylphenyl alcohol.
Substitution: Various substituted 4-hexylphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hexylphenyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of 4-hexylphenyl acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 4-hexylphenol and acetic acid, which may interact with biological systems. The phenyl ring can participate in aromatic interactions, while the hexyl group provides hydrophobic interactions. These properties make it a versatile compound in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hexylphenol: The parent compound of 4-hexylphenyl acetate, lacking the ester group.
Phenyl acetate: Similar structure but without the hexyl group.
Hexyl acetate: Similar structure but without the phenyl ring.
Uniqueness
This compound is unique due to the combination of the phenyl ring, hexyl group, and acetate group, which imparts specific chemical and physical properties. Its pleasant aroma and reactivity make it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
55168-28-0 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
(4-hexylphenyl) acetate |
InChI |
InChI=1S/C14H20O2/c1-3-4-5-6-7-13-8-10-14(11-9-13)16-12(2)15/h8-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
QXHXJRGYTGTETP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[2-(2,4-dinitroanilino)ethyl] butanedioate](/img/structure/B14624276.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14624289.png)
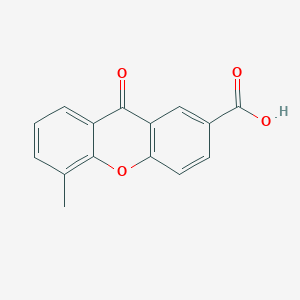
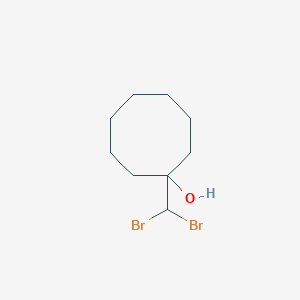
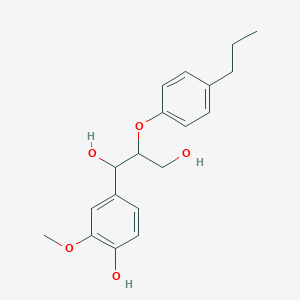

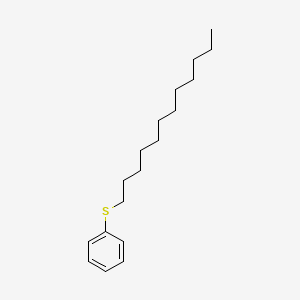
![Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]-](/img/structure/B14624334.png)
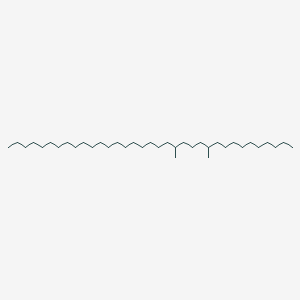
![N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea](/img/structure/B14624346.png)
